molecular formula C7H3BrClNO B12868586 2-Bromo-7-chlorobenzo[d]oxazole

2-Bromo-7-chlorobenzo[d]oxazole

Cat. No.: B12868586
M. Wt: 232.46 g/mol
InChI Key: ORSCBKYEXXKIDH-UHFFFAOYSA-N
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Description

2-Bromo-7-chlorobenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-chlorobenzo[d]oxazole typically involves the reaction of 2-aminophenol with appropriate brominating and chlorinating agents. One common method is the condensation of 2-aminophenol with aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide and mesoporous titania-alumina mixed oxide . The reaction is carried out in ethanol and aqueous hydrogen peroxide at 50°C to yield the desired benzoxazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-chlorobenzo[d]oxazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form oxazole derivatives with different oxidation states. Reduction reactions can also modify the functional groups attached to the benzoxazole ring.

    Coupling Reactions: The compound can participate in coupling reactions to form larger heterocyclic systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which can have enhanced biological activities or different chemical properties.

Scientific Research Applications

2-Bromo-7-chlorobenzo[d]oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-7-chlorobenzo[d]oxazole involves its interaction with specific molecular targets in biological systems. The presence of bromine and chlorine atoms enhances its binding affinity to enzymes and receptors. The compound can inhibit the activity of certain enzymes or modulate receptor functions, leading to its therapeutic effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H3BrClNO

Molecular Weight

232.46 g/mol

IUPAC Name

2-bromo-7-chloro-1,3-benzoxazole

InChI

InChI=1S/C7H3BrClNO/c8-7-10-5-3-1-2-4(9)6(5)11-7/h1-3H

InChI Key

ORSCBKYEXXKIDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)OC(=N2)Br

Origin of Product

United States

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